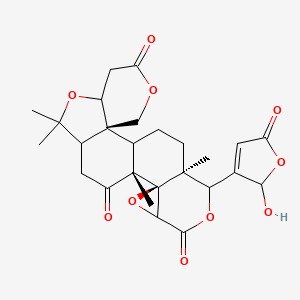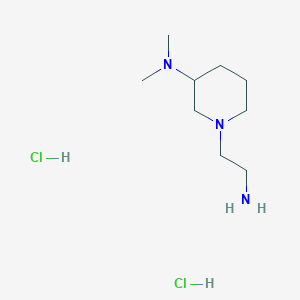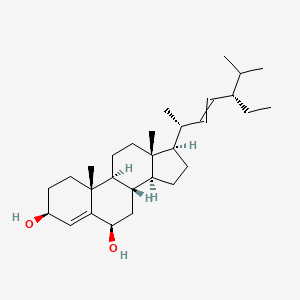![molecular formula C14H27ClN2O3 B12439654 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride typically involves the reaction of 5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would include purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride include:
- 5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride
- 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which can lead to unique chemical and biological properties
Propiedades
Fórmula molecular |
C14H27ClN2O3 |
|---|---|
Peso molecular |
306.83 g/mol |
Nombre IUPAC |
5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H |
Clave InChI |
PSKQQFPEBFMMKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)



![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)





